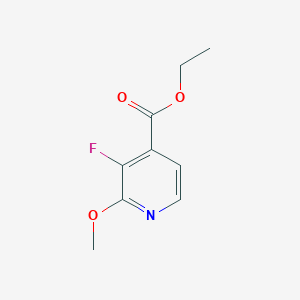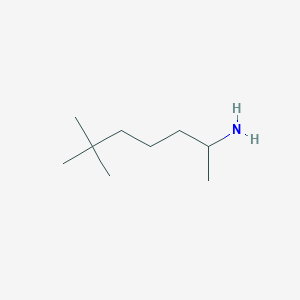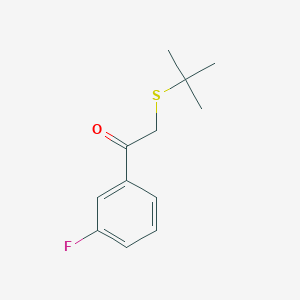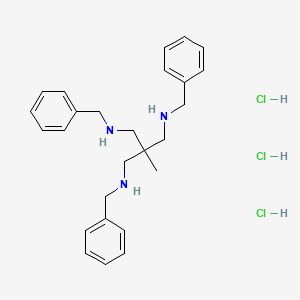
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is a chemical compound with significant applications in various fields of scientific research It is characterized by its unique structure, which includes a bromomethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (2S)-1-methylpyrrolidine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically isolated by filtration and dried under vacuum.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(bromomethyl)morpholine-4-carboxylate
- tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Uniqueness
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which includes a pyrrolidine ring and a bromomethyl group This combination imparts distinct reactivity and properties compared to other similar compounds
Propiedades
Fórmula molecular |
C6H13Br2N |
|---|---|
Peso molecular |
258.98 g/mol |
Nombre IUPAC |
(2S)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
TWBVHJLHXAWSPV-RGMNGODLSA-N |
SMILES isomérico |
CN1CCC[C@H]1CBr.Br |
SMILES canónico |
CN1CCCC1CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)











![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
